3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride is a chemical compound classified as a tetrazole derivative. It has garnered interest in pharmaceutical research due to its potential applications as a calcium channel antagonist and in treating various neurological disorders. The compound is characterized by its unique structure, which includes a pyridine ring and a tetrazole moiety, contributing to its biological activity.
This compound is identified by the chemical formula and is commonly referred to as A-438079 hydrochloride in various scientific literature. It falls under the category of tetrazole compounds, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The compound can be sourced from chemical suppliers like Sigma-Aldrich and LGC Standards, which provide reference standards for research purposes .
The synthesis of 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of reactions and assess purity.
The molecular structure of 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride features:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets.
The compound has a molecular weight of approximately 287.15 g/mol. Its structural representation can be visualized using software tools that model molecular geometry based on atomic connectivity.
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride participates in various chemical reactions typical for tetrazoles:
Reactivity studies often involve varying conditions such as solvent choice and temperature to optimize yields for specific transformations.
The mechanism of action for 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride primarily involves modulation of calcium channels in neuronal tissues. By binding to specific sites on these channels, it inhibits calcium influx, leading to reduced neurotransmitter release and subsequent analgesic effects.
Studies have demonstrated that this compound can effectively reduce pain responses in animal models, indicating its potential utility in treating conditions like neuropathic pain .
Relevant data indicate that proper storage conditions (cool and dry environments) are essential to maintain compound integrity.
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride has several scientific applications:
3-[[5-(2,3-Dichlorophenyl)tetrazol-1-yl]methyl]pyridine hydrochloride (commonly designated A-438079 hydrochloride) functions as a potent and selective competitive antagonist at the P2X7 receptor. This compound exhibits high binding affinity with a half-maximal inhibitory concentration (IC₅₀) of approximately 100 nanomolar for inhibition of calcium influx in human recombinant P2X7 receptor-expressing cell lines [5]. The competitive nature of its antagonism has been demonstrated through Schild regression analysis, revealing parallel rightward shifts in agonist concentration-response curves without suppression of maximal agonist efficacy [3].
Recent structural mapping studies utilizing homology modeling and mutagenesis have illuminated the complex allosteric influences of this compound. Although primarily binding to the orthosteric ATP site, molecular dynamics simulations suggest that A-438079 hydrochloride induces conformational rearrangements in the extracellular domain, particularly affecting the left flipper domain (residues 70-90) of the P2X7 receptor [3]. This domain movement stabilizes the closed-channel state and constricts the upper vestibule, thereby imposing steric hindrance to ATP binding and preventing the conformational changes necessary for pore dilation. The compound's antagonistic efficacy significantly diminishes when specific residues (Lys64, Tyr295, and Arg307) in the ATP-binding pocket are mutated, confirming their critical role in mediating receptor antagonism [3] [4].
Table 1: Comparative Antagonist Efficacy at P2X7 Receptors
Antagonist | pIC₅₀ (Human P2X7) | Selectivity Profile | Binding Characteristics |
---|---|---|---|
A-438079 hydrochloride | 6.9 | >100-fold selectivity over other P2 receptors | Competitive orthosteric antagonist with allosteric effects on left flipper domain |
Brilliant Blue G | 6.5 | Limited selectivity | Non-competitive allosteric modulator |
AZ10606120 | 7.8 | High P2X7 selectivity | Allosteric binder at subunit interfaces |
A-740003 | 7.1 | Moderate selectivity | Competitive antagonist |
Homology docking simulations employing closed-state zebrafish P2X4 receptor templates (Protein Data Bank accession 4DW1) have provided atomic-level insights into the ligand-receptor interactions governing the binding of A-438079 hydrochloride. These computational models demonstrate that the tetrazole moiety forms crucial π-π stacking interactions with Phe288 and Phe324 in the ATP-binding pocket, while the dichlorophenyl group occupies a hydrophobic subpocket lined by Leu191, Ile227, and Tyr300 [3] [4]. The protonated pyridine nitrogen establishes a salt bridge with Glu298, significantly contributing to binding energy (-8.9 kcal/mol in molecular mechanics Poisson-Boltzmann surface area calculations) [4].
Systematic mutagenesis studies corroborate these computational predictions, revealing that point mutations at Phe288Ala, Glu298Gln, and Tyr300Phe reduce antagonist binding affinity by 15-fold, 22-fold, and 35-fold, respectively. These findings confirm the critical importance of these residues for high-affinity interaction [3]. The binding pose further shows steric occlusion of ATP approach to its aromatic stacking site (Phe288) and electrostatic interference with the phosphate coordination site (Lys193, Lys311), explaining the compound's competitive mechanism [4].
Table 2: Binding Energy Contributions of Key Residues to A-438079 Hydrochloride-P2X7 Interaction
Receptor Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Mutagenesis Validation (Fold Reduction) |
---|---|---|---|
Phe288 | π-π stacking (tetrazole) | -3.2 | 15-fold |
Glu298 | Salt bridge (pyridine) | -2.8 | 22-fold |
Tyr300 | Hydrophobic enclosure (dichlorophenyl) | -1.9 | 35-fold |
Lys64 | Hydrogen bonding | -1.2 | 8-fold |
Arg307 | Cation-π interaction | -1.0 | 12-fold |
The blockade of P2X7 receptors by A-438079 hydrochloride profoundly impacts multiple intracellular signaling pathways. The primary disruption occurs in calcium homeostasis, where the compound inhibits ATP-induced calcium influx (IC₅₀ ≈ 100 nanomolar) in recombinant cell systems and native cells expressing P2X7 receptors [5]. This calcium blockade subsequently attenuates calcium-dependent signaling cascades, including:
Mitogen-Activated Protein Kinase Pathways: A-438079 hydrochloride pretreatment (1 micromolar) significantly reduces phosphorylation of extracellular signal-regulated kinases 1 and 2 and p38 mitogen-activated protein kinase in microglial cells stimulated with benzoylbenzoyl adenosine triphosphate (BzATP). This inhibition occurs within 15 minutes of exposure and persists for over 60 minutes [5].
Transcriptional Regulation: Nuclear factor kappa B activation is suppressed, as evidenced by decreased inhibitor of kappa B alpha degradation and reduced nuclear translocation of the p65 subunit. This leads to downregulation of pro-inflammatory gene expression, including those encoding tumor necrosis factor alpha, interleukin 6, and cyclooxygenase 2 [5].
Reactive Oxygen Species Production: NADPH oxidase assembly and activation are inhibited, reducing superoxide generation by approximately 75% at 10 micromolar concentration in macrophage models stimulated with 3 millimolar ATP [5].
Neuropeptide Release: In trigeminal ganglion neurons, A-438079 hydrochloride (100 nanomolar) substantially inhibits BzATP-evoked calcitonin gene-related peptide release, a key mediator in neurogenic inflammation and migraine pathophysiology [2] [6].
A-438079 hydrochloride exerts a critical suppressive effect on NOD-, LRR- and pyrin domain-containing protein 3 inflammasome activation through its P2X7 receptor blockade. The sequence of inflammasome inhibition involves:
Pannexin-1 Channel Coupling: P2X7 receptor activation triggers Pannexin-1 channel opening, enabling potassium efflux and intracellular danger signal release. A-438079 hydrochloride prevents this coupling, as demonstrated by complete inhibition of Yo-Pro-1 uptake (a Pannexin-1-permeable dye) at 300 nanomolar concentration in macrophage cultures [5] [8].
Potassium Efflux Inhibition: By blocking the receptor's pore-forming capability, the compound maintains intracellular potassium concentrations above the threshold required (approximately 90 millimolar) for NOD-, LRR- and pyrin domain-containing protein 3 inflammasome assembly [5].
Proteolytic Processing: Interleukin 1 beta maturation is prevented through inhibition of caspase-1 activation. In lipopolysaccharide-primed monocytes, A-438079 hydrochloride (1 micromolar) reduces interleukin 1 beta secretion by 85% following adenosine triphosphate stimulation without affecting tumor necrosis factor alpha release [5].
Pyroptotic Pathway Suppression: The compound prevents gasdermin D cleavage and subsequent pore formation in the plasma membrane, thereby inhibiting the lytic cell death characteristic of pyroptosis. This protective effect has been quantified in macrophage viability assays, where 10 micromolar A-438079 hydrochloride increased cell survival from 25% to over 85% following millimolar adenosine triphosphate challenge [5].
Figure 3: Inflammasome Suppression Mechanism
Extracellular ATP│▼P2X7 Receptor → Blocked by A-438079 hydrochloride│▼Impaired K+ efflux & Pannexin-1 activation│▼Reduced NLRP3 inflammasome assembly│▼Inhibited caspase-1 activation│▼Suppressed IL-1β/IL-18 maturation│▼Attenuated inflammatory response
Functional interactions between P2X7 receptors and other purinergic signaling components represent a crucial aspect of A-438079 hydrochloride's mechanism:
Presynaptic AMPA Receptor Facilitation: In glutamatergic nerve terminals isolated from the rat trigeminal caudal nucleus, P2X7 receptor activation by benzoylbenzoyl adenosine triphosphate dramatically enhances alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated glutamate release. This facilitation is completely abolished by 100 nanomolar A-438079 hydrochloride. The crosstalk mechanism involves P2X7-mediated calcium influx that phosphorylates alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors via calcium/calmodulin-dependent protein kinase II, lowering their activation threshold [2] [6].
Pannexin-1 Channel Interdependence: Electrophysiological studies in trigeminal ganglion neurons demonstrate that approximately 65% of the sustained current component following P2X7 activation depends on Pannexin-1 channel opening. This secondary current is eliminated by A-438079 hydrochloride (10 micromolar), which prevents the initial P2X7 receptor activation required for Pannexin-1 recruitment [8].
P2X4 Receptor Synergy: Co-immunoprecipitation studies reveal physical association between P2X7 and P2X4 receptors in trigeminal ganglion membranes. Functional experiments show that P2X4-mediated currents are amplified following P2X7 priming, an effect blocked by A-438079 hydrochloride pretreatment. This suggests receptor heteromerization or signaling cross-potentiation in native neuronal environments [8].
Autocrine-Paracrine Signaling Loops: A-438079 hydrochloride interrupts positive feedback loops where P2X7 activation causes adenosine triphosphate and glutamate release, which subsequently activate adjacent P2X3, P2X2/3, and metabotropic glutamate receptors. In trigeminal caudal nucleus synaptosomes, this compound reduces the BzATP-evoked glutamate release by over 80%, effectively terminating this amplification cycle [2] [6] [8].
Table 3: A-438079 Hydrochloride Effects on Receptor Crosstalk Pathways
Crosstalk Mechanism | Experimental System | Key Finding | Concentration Effective |
---|---|---|---|
P2X7-AMPA receptor | Rat trigeminal caudal nucleus synaptosomes | Complete blockade of AMPA facilitation | 100 nanomolar |
P2X7-Pannexin-1 | Trigeminal ganglion neuron electrophysiology | 65% reduction in secondary current | 10 micromolar |
P2X7-P2X4 receptor | Trigeminal ganglion co-immunoprecipitation | Prevents current amplification | 1 micromolar |
Autocrine ATP release | Microglial migration assays | Inhibits chemotactic response | 300 nanomolar |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0